molecular formula C12H18ClNO3 B359471 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol CAS No. 923145-10-2

1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol

Cat. No.: B359471
CAS No.: 923145-10-2
M. Wt: 259.73g/mol
InChI Key: TZBSBFTUYZPAIV-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a phenoxy group substituted with a chlorine and a methyl group, linked to a propanol backbone that is further modified with a hydroxyethylamino group. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step often involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Alkylation: The phenoxy intermediate is then reacted with epichlorohydrin under basic conditions to introduce the propanol moiety.

    Amination: The final step involves the reaction of the intermediate with 2-aminoethanol to introduce the hydroxyethylamino group.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the phenoxy or amino groups.

    Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Mechanism of Action : Compounds with similar structural motifs have shown promising anticancer properties. They induce apoptosis in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation.
    • Case Study : A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties
    • Activity Against Bacteria and Fungi : The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies indicated significant inhibition of bacterial growth.
    • Data Table :
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
  • Anti-inflammatory Effects
    • Research Findings : The compound has demonstrated anti-inflammatory effects in preclinical models, reducing cytokine production and inflammation markers.
    • Mechanism : It is believed to inhibit pathways related to inflammatory responses, making it a candidate for treating inflammatory diseases.

Pharmaceutical Development

  • Drug Formulation
    • The compound's solubility and stability make it suitable for formulation in various dosage forms, including oral and injectable preparations.
  • Combination Therapies
    • Research indicates that combining this compound with other therapeutic agents enhances efficacy against resistant strains of bacteria and cancer cells.

Toxicological Studies

  • Safety Profile
    • Preliminary toxicological assessments suggest that the compound exhibits low toxicity at therapeutic doses, making it a viable candidate for further development.
    • Long-term studies are ongoing to evaluate chronic exposure effects.

Regulatory Status

  • Patents and Approvals
    • Several patents have been filed concerning the synthesis and application of this compound in therapeutic contexts, indicating its potential commercial viability.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and amino groups can participate in hydrogen bonding and hydrophobic interactions, influencing the activity of biological molecules. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

    1-(4-Chlorophenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol: Lacks the methyl group on the phenoxy ring.

    1-(3-Methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol: Lacks the chlorine atom on the phenoxy ring.

    1-(4-Chloro-3-methylphenoxy)-3-aminopropan-2-ol: Lacks the hydroxyethyl group.

Uniqueness: 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol is unique due to the presence of both chlorine and methyl substituents on the phenoxy ring, combined with the hydroxyethylamino group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Biological Activity

1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol, often referred to as a derivative of phenolic compounds, has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound exhibits properties that may influence various biological pathways, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of the compound is characterized by a phenoxy group substituted with a chloro and methyl moiety, along with a hydroxyethyl amino propanol component. Its molecular formula is C12H18ClNO3C_{12}H_{18}ClNO_3 and it has a molecular weight of approximately 265.73 g/mol.

The biological activity of this compound is primarily associated with its interaction with specific receptors and enzymes in the body. Research indicates that it may function as an inhibitor of voltage-gated sodium channels (Nav), particularly Nav 1.7, which are crucial in pain signaling pathways. This inhibition can lead to analgesic effects, making it a candidate for pain management therapies .

Pharmacological Effects

Studies have shown that derivatives similar to this compound exhibit various pharmacological effects:

  • Analgesic Properties : By inhibiting sodium channels, the compound may reduce pain perception.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory responses, potentially benefiting conditions like rheumatoid arthritis .
  • Neuroprotective Effects : There is evidence suggesting that such compounds can protect neuronal cells from damage, possibly through antioxidant mechanisms or by reducing excitotoxicity.

Data Tables

Activity Effect Reference
Sodium Channel InhibitionPain relief
Anti-inflammatoryReduced cytokine release
NeuroprotectionProtection against neuronal damage

Case Studies

  • Pain Management in Animal Models
    In a study involving animal models of neuropathic pain, administration of the compound resulted in significant reduction in pain behaviors compared to controls. The mechanism was linked to its sodium channel inhibitory action, leading to decreased excitability of nociceptive neurons .
  • Anti-inflammatory Studies
    A clinical trial assessed the anti-inflammatory effects of similar phenolic compounds in patients with rheumatoid arthritis. Results indicated a marked decrease in inflammatory markers (e.g., IL-6 and TNF-alpha) following treatment, supporting the hypothesis that these compounds can modulate immune responses effectively .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Cytokine Modulation : The compound has been shown to selectively inhibit the release of pro-inflammatory cytokines while sparing others, indicating potential for targeted therapeutic strategies .
  • BBB Penetration : Studies suggest that the molecular weight and structure allow for reasonable blood-brain barrier permeability, which is crucial for neuropharmacological applications .

Properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-(2-hydroxyethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO3/c1-9-6-11(2-3-12(9)13)17-8-10(16)7-14-4-5-15/h2-3,6,10,14-16H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBSBFTUYZPAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CNCCO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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